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molecular formula C10H10FN3 B8572785 2-Fluro-4-(3-methyl-pyrazol-1-yl)phenylamine

2-Fluro-4-(3-methyl-pyrazol-1-yl)phenylamine

Cat. No. B8572785
M. Wt: 191.20 g/mol
InChI Key: NRABMCZSGNWHFX-UHFFFAOYSA-N
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Patent
US07030141B2

Procedure details

2-Fluoro-4-iodoaniline (3.0 g, 12.6 mmol), 3-methylpyrazole (1.22 mL, 15.18 mmol), Cs2CO3 (8.66 g, 26.58 mmol) and CuI (0.072 g, 0.379 mmol) were placed in a flask under nitrogen. The flask was evacuated under vacuum and refilled with nitrogen (5 times). 1,4-Dioxane (15 mL) was added followed by trans-1,2-diaminocyclohexane (152 μL, 1.266 mmol). The reaction mixture was heated under reflux for 36 h. Mixture cooled and filtered. Solvents removed. Residue purified by silica gel flash chromatography eluting with a gradient of EtOAc in hexanes (0 to 30% ). This purification afforded 1 as a pale brown solid (0.917 g, 38% ). MS: APCI (AP+): 192.0 (M)+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
8.66 g
Type
reactant
Reaction Step One
Name
CuI
Quantity
0.072 g
Type
catalyst
Reaction Step One
Quantity
152 μL
Type
reactant
Reaction Step Two
Name
Yield
38%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7](I)[CH:6]=[CH:5][C:3]=1[NH2:4].[CH3:10][C:11]1[CH:15]=[CH:14][NH:13][N:12]=1.C([O-])([O-])=O.[Cs+].[Cs+].N[C@@H]1CCCC[C@H]1N>[Cu]I>[F:1][C:2]1[CH:8]=[C:7]([N:13]2[CH:14]=[CH:15][C:11]([CH3:10])=[N:12]2)[CH:6]=[CH:5][C:3]=1[NH2:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)I
Name
Quantity
1.22 mL
Type
reactant
Smiles
CC1=NNC=C1
Name
Cs2CO3
Quantity
8.66 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
CuI
Quantity
0.072 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
152 μL
Type
reactant
Smiles
N[C@H]1[C@@H](CCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was evacuated under vacuum
ADDITION
Type
ADDITION
Details
refilled with nitrogen (5 times)
ADDITION
Type
ADDITION
Details
1,4-Dioxane (15 mL) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 36 h
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
Mixture cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Solvents removed
CUSTOM
Type
CUSTOM
Details
Residue purified by silica gel flash chromatography
WASH
Type
WASH
Details
eluting with a gradient of EtOAc in hexanes (0 to 30% )
CUSTOM
Type
CUSTOM
Details
This purification

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)N1N=C(C=C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.917 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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